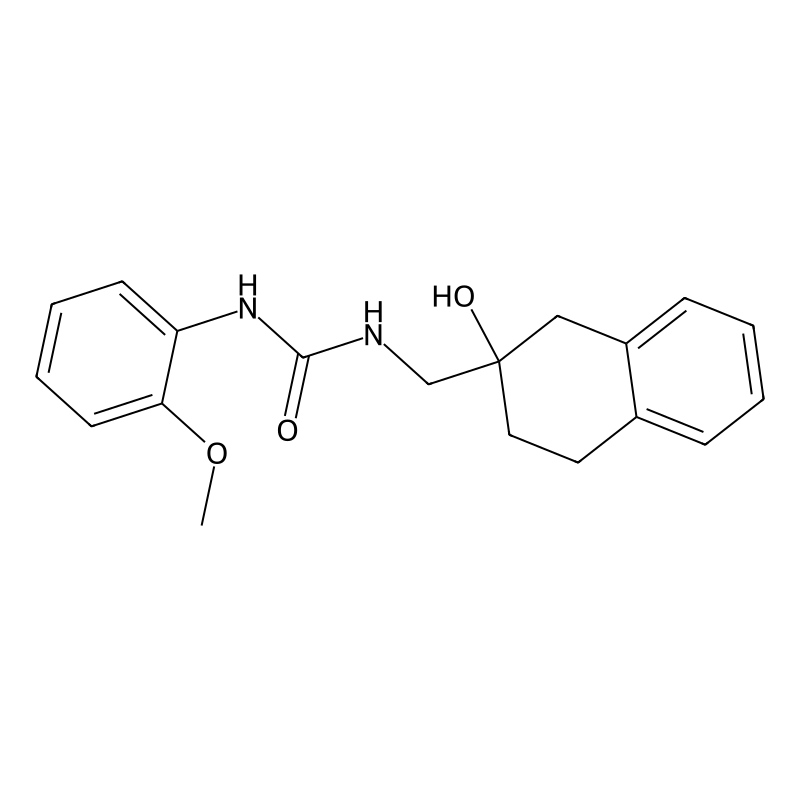

1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea is a synthetic organic compound characterized by its unique structural features. It contains a urea functional group linking a tetrahydronaphthalenyl moiety, which has a hydroxyl group, to a methoxyphenyl group. This compound exhibits potential biological activity due to its complex structure, which allows for various interactions at the molecular level. The presence of both aromatic and aliphatic components contributes to its chemical reactivity and potential therapeutic applications.

- Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

- Reduction: The urea linkage or the aromatic ring can be reduced, altering the compound's properties.

- Substitution Reactions: The methoxyphenyl group may participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions.

The biological activity of 1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea is linked to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. Research indicates that compounds with similar structures often exhibit anticancer and anti-inflammatory properties, suggesting that this compound may also have significant pharmacological potential .

The synthesis of 1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea typically involves the following steps:

- Formation of the Urea Linkage: The reaction of an appropriate isocyanate with the corresponding amine derivative of 2-hydroxy-1,2,3,4-tetrahydronaphthalene.

- Reaction Conditions: This reaction is generally carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions to ensure high yield and purity.

- Purification: The final product may be purified through recrystallization or chromatography methods.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound for drug development targeting specific diseases.

- Research: It can serve as a tool compound in biochemical studies to understand the mechanisms of action related to its structural components.

- Material Science: Its unique structure may also find applications in the development of new materials with specific properties .

Interaction studies are crucial for understanding how 1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea interacts with biological targets. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.

- Functional Assays: Testing the biological effects of the compound on cellular functions or enzyme activities.

- Mechanistic Studies: Investigating the pathways through which the compound exerts its effects .

Several compounds share structural similarities with 1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Chlorophenyl)-3-(phenylmethyl)urea | Lacks hydroxyl group | Simpler structure without naphthalenyl moiety |

| 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea | Contains hydroxyethyl instead of tetrahydronaphthalenyl | Less complex than target compound |

| 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone | Contains naphthoquinone structure | Known for redox properties; different functional groups |

Uniqueness

The uniqueness of 1-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3-(2-methoxyphenyl)urea lies in its combination of both chlorophenyl and hydroxy-tetrahydronaphthalenyl groups. This structural complexity allows for a broader range of interactions and applications compared to simpler analogs .